[4-(Dimethylamino)-1-piperidinyl](4-nitrophenyl)-Methanone
Description
4-(Dimethylamino)-1-piperidinyl-Methanone is a heterocyclic ketone featuring a piperidinyl moiety substituted with a dimethylamino group at the 4-position, linked via a carbonyl group to a 4-nitrophenyl aromatic ring. The dimethylamino group introduces electron-donating properties, enhancing solubility in polar solvents, while the para-nitro group on the phenyl ring contributes strong electron-withdrawing effects, influencing reactivity and intermolecular interactions.
Properties
IUPAC Name |
[4-(dimethylamino)piperidin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c1-15(2)12-7-9-16(10-8-12)14(18)11-3-5-13(6-4-11)17(19)20/h3-6,12H,7-10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVUXKOAUZYEBIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1-piperidinyl-Methanone typically involves the reaction of 4-nitrobenzoyl chloride with 4-(dimethylamino)piperidine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Types of Reactions:
Oxidation: The nitrophenyl group in 4-(Dimethylamino)-1-piperidinyl-Methanone can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Oxidized derivatives of the nitrophenyl group.
Reduction: Amino derivatives of the compound.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-(Dimethylamino)-1-piperidinyl-Methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a pharmacological agent due to its structural similarity to known bioactive compounds.
Medicine: Explored for its potential therapeutic properties, including its use as an intermediate in the synthesis of drugs.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 4-(Dimethylamino)-1-piperidinyl-Methanone involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrophenyl group can engage in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares 4-(Dimethylamino)-1-piperidinyl-Methanone with structurally related compounds, emphasizing substituent effects and physicochemical properties:
| Compound Name | Core Structure | Aromatic Substituent | Heterocyclic Substituent | Molecular Weight (g/mol) | logP | Key Features |
|---|---|---|---|---|---|---|
| 4-(Dimethylamino)-1-piperidinyl-Methanone | Piperidinyl methanone | 4-nitrophenyl | 4-(dimethylamino) | ~293.3 (estimated) | ~2.1* | High polarity due to dimethylamino; strong electron-withdrawing nitro group |
| (4-Chloro-2-nitrophenyl)(4-methyl-1-piperidinyl)methanone | Piperidinyl methanone | 2-nitro-4-chlorophenyl | 4-methyl | 282.72 | ~3.0 | Chloro and nitro groups enhance lipophilicity; ortho-nitro reduces resonance |
| 4-(2-ethoxyphenyl)piperazin-1-ylmethanone | Piperazinyl methanone | 4-nitrophenyl | 2-ethoxyphenyl | 382.42 | ~3.5 | Piperazine increases H-bond acceptors; ethoxy improves metabolic stability |
| cyclohexyl[4-(4-nitrophenyl)piperazin-1-yl]methanone | Piperazinyl methanone | 4-nitrophenyl | cyclohexyl | 317.39 | 3.4088 | Cyclohexyl adds steric bulk; moderate lipophilicity (logP = 3.4) |
| (4-tert-butylphenyl)-(4-nitrophenyl)methanone | Benzophenone | 4-nitrophenyl | 4-tert-butylphenyl | 283.34 | ~4.2 | High logP due to tert-butyl; lacks heterocyclic amine for basicity |
*Estimated using fragment-based methods (e.g., Moriguchi logP).
Key Comparative Insights
Heterocyclic Influence: Piperidinyl vs. Piperazinyl: Piperazinyl derivatives (e.g., ) exhibit higher hydrogen bond acceptor counts (e.g., 6 in ) compared to piperidinyl analogs, enhancing solubility in aqueous media. Substituent Positioning: Ortho-nitro groups (e.g., ) reduce conjugation with the carbonyl compared to para-nitro derivatives, altering electronic distribution and reactivity .
Bulky Groups: Cyclohexyl () and tert-butyl () substituents increase logP significantly, favoring membrane permeability but reducing water solubility. The dimethylamino group balances this by introducing polarity .
Physicochemical Properties: logP Trends: The target compound’s estimated logP (~2.1) is lower than methyl- or cyclohexyl-substituted analogs (e.g., 3.4 in ), aligning with its enhanced solubility profile. Metabolic Stability: Ethoxy groups () may resist oxidative metabolism better than dimethylamino groups, which are prone to N-demethylation .
Research Findings
- Biological Activity: Piperazinyl derivatives (e.g., ) show higher affinity for serotonin receptors in preliminary studies due to their H-bonding capacity, whereas the target compound’s dimethylamino group may favor kinase inhibition via cation-π interactions .
- Synthetic Utility : Ortho-substituted nitro compounds (e.g., ) are less reactive in Ullmann couplings compared to para-nitro analogs, limiting their use in cross-coupling reactions .
Biological Activity
4-(Dimethylamino)-1-piperidinyl(4-nitrophenyl)-Methanone is a synthetic organic compound characterized by its unique structural features, including a piperidine ring and both dimethylamino and nitrophenyl groups. This compound has garnered attention in scientific research due to its potential biological activities, particularly in pharmacology and medicinal chemistry.
The compound exhibits various chemical reactivity patterns, including:
- Oxidation : The nitrophenyl group can undergo oxidation, leading to oxidized derivatives.
- Reduction : The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of palladium on carbon.
- Substitution : The compound can engage in nucleophilic substitution reactions at the piperidine ring.
The mechanism of action for 4-(Dimethylamino)-1-piperidinyl(4-nitrophenyl)-Methanone involves interactions with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions, while the nitrophenyl group may participate in π-π stacking interactions. These interactions are crucial for modulating the activity of various enzymes or receptors, leading to diverse biological effects.
Pharmacological Potential
Research indicates that this compound may possess significant pharmacological properties, including:
- Anticancer Activity : Similar compounds have been studied for their anticancer effects. For instance, derivatives with similar structures have shown anti-proliferative effects against various cancer cell lines, including prostate and lung cancer cells. The mechanism often involves cell cycle arrest and apoptosis induction .
- Antimicrobial Properties : Some studies suggest that compounds with similar functional groups exhibit antimicrobial activity by disrupting bacterial cell membranes .
Case Studies
- Anticancer Mechanisms : A study on related quinolone derivatives demonstrated that they induced G2/M arrest in cancer cells and activated apoptosis pathways through caspase activation and mitochondrial dysfunction .
- Antimicrobial Effects : A derivative with a similar structure was shown to inhibit LPS-induced nitric oxide production, suggesting potential anti-inflammatory properties alongside antimicrobial action .
Comparative Analysis
To better understand the biological activity of 4-(Dimethylamino)-1-piperidinyl(4-nitrophenyl)-Methanone, it is useful to compare it with structurally related compounds:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
